2-(4-chlorophenoxy)-1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one
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Description
2-(4-chlorophenoxy)-1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C21H22ClN3O2S and its molecular weight is 415.94. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Properties : The synthesis of compounds related to 2-(4-Chlorophenoxy)-1-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has been explored, with research indicating their potential antimicrobial activities. This includes novel quinazolinone derivatives and pyridine derivatives, both demonstrating variable antimicrobial effects against bacteria and fungi (Habib et al., 2013); (Patel et al., 2011).
Chemical Structure and Properties
- Structural Analysis : Studies have been conducted on similar compounds to analyze their chemical structures and properties, such as chirality and conformation. These investigations offer insights into the molecular configuration and spatial arrangement of such compounds (Hartung et al., 2003).
Anticancer Potential
- Evaluation Against Cancer Cells : Some derivatives of 2-(4-Chlorophenoxy)-1-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone have been synthesized and evaluated for their potential anticancer properties. This includes investigations on cytotoxic activities against various cancer cell lines (Govindhan et al., 2017).
Synthesis Processes
- Electrochemical Synthesis : Research into the electrochemical synthesis of related compounds has been explored. This includes the synthesis of arylthiobenzazoles through electrochemical oxidation, demonstrating the versatility and potential applications of these synthetic methods (Amani & Nematollahi, 2012).
Potential for Pain Management
- Pharmacological Activities : Certain derivatives have been identified for their potential in pain management. For instance, pyrazole derivatives showing σ1 receptor antagonist activity indicate potential use in the treatment of pain (Díaz et al., 2020).
Anti-inflammatory and Analgesic Effects
- Bioorganic Chemistry : Some derivatives have been synthesized and tested for anti-inflammatory and analgesic properties. This research is crucial for the development of new therapeutic agents (Kumar & Singh, 2020).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-2-15-3-8-18-19(13-15)28-21(23-18)25-11-9-24(10-12-25)20(26)14-27-17-6-4-16(22)5-7-17/h3-8,13H,2,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQOHLDMBKGTDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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